

Application Notes and Protocols: Disperse Red 13 as a Model Azo Dye

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Compound of Interest

Compound Name: Disperse Red 13

Cat. No.: B15557405

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Introduction

Disperse Red 13 (DR13), a monoazo dye, serves as a crucial model compound in the study of azo dye degradation, toxicity, and environmental impact. Its relatively simple structure and widespread use in the textile industry make it an ideal candidate for investigating the efficacy of various remediation technologies and for understanding the toxicological profiles of azo dyes and their breakdown products. These application notes provide a comprehensive overview of DR13's properties, along with detailed protocols for its use in degradation and toxicity studies.

Physicochemical Properties of Disperse Red 13

A thorough understanding of the physicochemical properties of **Disperse Red 13** is essential for designing and interpreting experimental studies.

Property	Value	Reference
CAS Number	3180-81-2	[1][2][3]
Molecular Formula	C16H17ClN4O3	[1][3][4]
Molecular Weight	348.78 g/mol	[1][3][4]
Appearance	Dark red powder	[1][3]
Melting Point	122-129 °C	[1][4]
Boiling Point	547.7 °C at 760 mmHg	[1][4]
Water Solubility	11.51 µg/L at 25 °C	[1]
LogP	5.00540	[4]
Solubility	Soluble in ethanol, acetone, benzene.	[1][2][3]

Application I: Photocatalytic Degradation Studies

Disperse Red 13 is frequently used as a model substrate to evaluate the efficiency of various photocatalytic systems for the degradation of azo dyes.

Quantitative Data Summary: Photocatalytic Degradation

Photocatalyst	Light Source	Degradation Efficiency	Time	Reference
Ti/TiO2 Nanotubular Array	UV Light	100% discoloration	60 min	[5]
CeFeO3	Not Specified	Optimum degradation at pH 8	Not Specified	

Experimental Protocol: Photocatalytic Degradation of Disperse Red 13 using Ti/TiO2 Nanotubular Arrays

This protocol is based on the methodology described for the photoelectrocatalytic oxidation of disperse azo dyes.[5]

Materials:

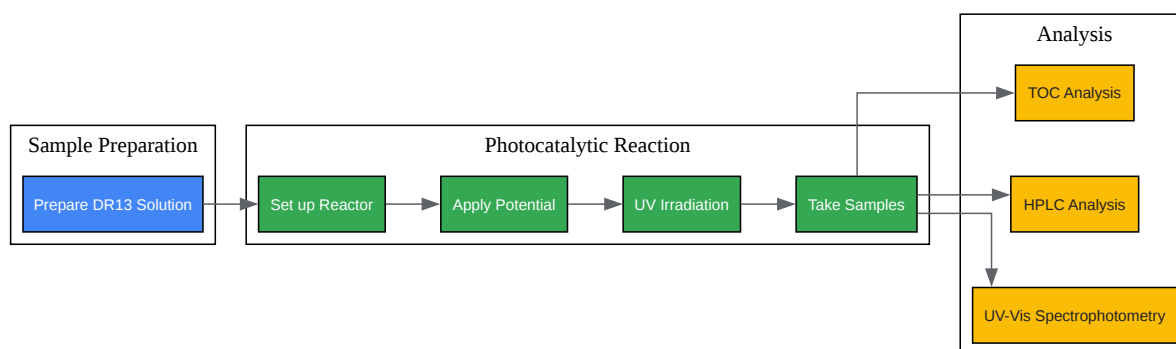
- **Disperse Red 13**
- Ti/TiO₂ nanotubular array electrode
- Sodium sulfate (Na₂SO₄)
- Anionic surfactant (e.g., Emulsogen)
- Ag|AgCl|satd. KCl reference electrode
- Platinum counter electrode
- Potentiostat/Galvanostat
- UV lamp
- High-Performance Liquid Chromatography (HPLC) system
- Total Organic Carbon (TOC) analyzer

Procedure:

- Prepare a stock solution of **Disperse Red 13** (e.g., 5.0×10^{-5} mol L⁻¹) in a 0.1 mol L⁻¹ Na₂SO₄ solution containing an anionic surfactant (e.g., 80 mg L⁻¹).
- Set up the photoelectrocatalytic reactor with the Ti/TiO₂ nanotubular array as the working electrode, a platinum wire as the counter electrode, and an Ag|AgCl|satd. KCl as the reference electrode.
- Fill the reactor with the **Disperse Red 13** solution.
- Apply a potential of +1.0 V (vs. Ag|AgCl|satd. KCl) to the working electrode.
- Irradiate the solution with a UV lamp.

- Withdraw aliquots of the solution at regular intervals (e.g., every 10 minutes for 60 minutes).
- Analyze the discoloration of the samples using a UV-Vis spectrophotometer at the maximum absorption wavelength of **Disperse Red 13**.
- Determine the degradation of the dye and the formation of intermediates using HPLC.
- Measure the mineralization of the dye by analyzing the Total Organic Carbon (TOC) of the initial and final samples.

Workflow for Photocatalytic Degradation Analysis



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Caption: Workflow for the photocatalytic degradation of **Disperse Red 13**.

Application II: Microbial Degradation Studies

The biodegradability of **Disperse Red 13** is a key area of research, with studies focusing on its degradation by various microbial consortia under different conditions.

Quantitative Data Summary: Microbial Degradation

Microbial System	Conditions	Decolorization Efficiency	Time	Reference
Rhizosphere bacterial consortium	Anaerobic- Aerobic	98.47%	Not specified	[6] [7] [8]
Fungal-microalgal consortium (Aspergillus sp. XJ-2 and Chlorella sorokiniana XJK)	Co-culture	98.09%	4 days	[9]

Experimental Protocol: Microbial Degradation of Disperse Red 13 using a Bacterial Consortium

This protocol is based on the methodology described for the degradation of Disperse Red by a rhizosphere bacterial consortium.[\[6\]](#)[\[7\]](#)[\[8\]](#)

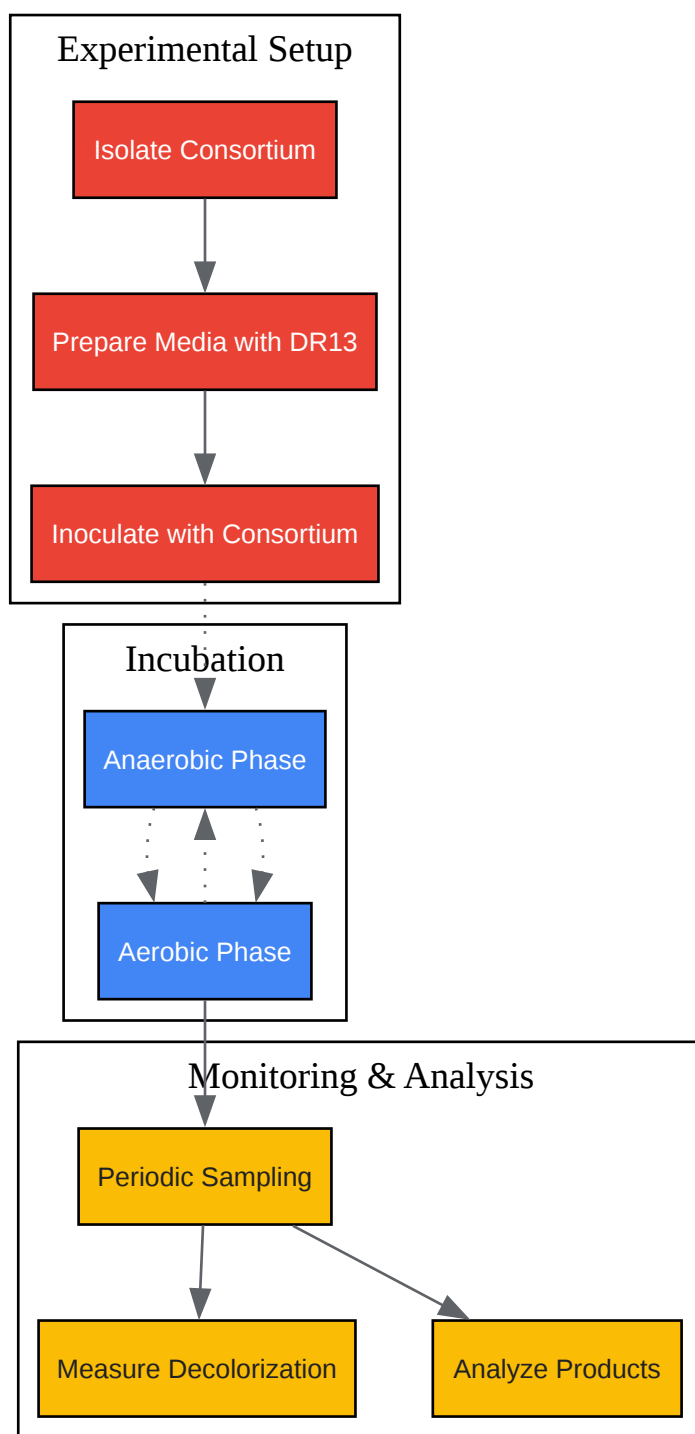
Materials:

- **Disperse Red 13**
- Rhizosphere bacterial consortium (e.g., *Pseudomonas aeruginosa*, *Lysinibacillus sphaericus*, *Pseudomonas chengduensis*, *Citrobacter freundii*)
- Mineral salt medium
- Glucose
- Anoxic and oxic chambers
- Spectrophotometer
- Centrifuge

Procedure:

- Isolate and identify a bacterial consortium from rhizosphere soil.
- Prepare a mineral salt medium containing a specific concentration of Disperse Red (e.g., 50 mg/L) and varying concentrations of glucose (e.g., 5% and 10%).
- Inoculate the medium with the bacterial consortium.
- Incubate the cultures under alternating anaerobic (anoxic) and aerobic (oxic) conditions. A double-chamber system can be used for this purpose.
- Withdraw aliquots at regular intervals (e.g., every 24 hours).
- Centrifuge the aliquots to remove bacterial cells.
- Measure the absorbance of the supernatant at the maximum absorption wavelength of Disperse Red to determine the percentage of decolorization.
- Analyze the degradation products using techniques like HPLC or GC-MS.

Logical Workflow for Microbial Degradation Experiment



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Caption: Logical workflow for a microbial degradation study of **Disperse Red 13**.

Application III: Toxicity and Mutagenicity Studies

Disperse Red 13 and its degradation products are often evaluated for their potential toxicity and mutagenicity, providing critical data for environmental risk assessment.

Quantitative Data Summary: Toxicity and Mutagenicity

Assay	Organism/Cell Line	Endpoint	Result	Reference
Ames Test	Salmonella typhimurium TA98 and YG1041	Mutagenicity	Positive (induces frameshift mutations)	[10][11]
Micronucleus Assay	Human lymphocytes	Chromosomal damage	Induces chromosomal damage	[10][12]
Acute Toxicity Test	Daphnia similis	Toxicity	Increased toxicity compared to Disperse Red 1	[11][13]
Cytotoxicity Assay	HepG2 cells	Cell viability	No significant cytotoxicity	[11]

Experimental Protocol: Ames Test for Mutagenicity of Disperse Red 13

This protocol is a generalized procedure based on the principles of the Salmonella/microsome assay (Ames test) as mentioned in the literature.[10][11]

Materials:

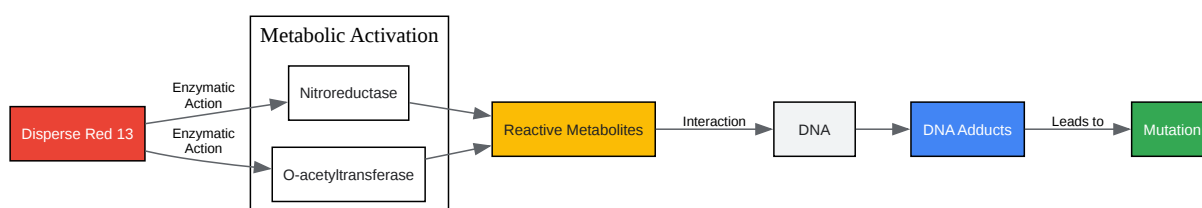
- **Disperse Red 13**
- Salmonella typhimurium tester strains (e.g., TA98, YG1041)
- S9 fraction (rat liver homogenate, for metabolic activation)
- Top agar

- Minimal glucose agar plates
- Positive and negative controls

Procedure:

- Prepare a series of dilutions of **Disperse Red 13** in a suitable solvent.
- In a test tube, mix the tester strain culture, the **Disperse Red 13** dilution, and either S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).
- Pre-incubate the mixture at 37 °C with gentle shaking.
- Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37 °C for 48-72 hours.
- Count the number of revertant colonies (his⁺ revertants) on each plate.
- Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.
- Include positive controls to ensure the validity of the assay.

Signaling Pathway Concept: Mutagenic Activation



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Caption: Conceptual pathway of **Disperse Red 13** mutagenic activation.[11]

Conclusion

Disperse Red 13 is an invaluable model compound for a wide range of studies concerning azo dyes. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to assess the environmental fate and toxicological impact of this important class of industrial chemicals. The use of standardized methodologies is crucial for generating comparable and reliable data that can inform regulatory decisions and the development of safer and more sustainable dye chemistries.

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